molecular formula C9H7N3O4 B1407552 Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1434141-72-6

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1407552
CAS No.: 1434141-72-6
M. Wt: 221.17 g/mol
InChI Key: GMLPCJJUCWEWJO-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1434141-72-6) is a high-value chemical scaffold in medicinal chemistry, particularly for developing enzyme inhibitors. This compound features a pyrrolo[2,3-b]pyridine core, which is one of the six structural isomers of a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The core structure is of significant interest due to its similarity to biologically active molecules and its presence in various alkaloids . This scaffold has demonstrated substantial research value in the development of potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease whose uncontrolled proteolytic activity is implicated in chronic pulmonary inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis . Scientific studies have shown that the pyrrolo[2,3-b]pyridine scaffold can yield potent inhibitors with IC50 values in the low nanomolar range, and the introduction of substituents at the 5-position is often well-tolerated, allowing for interaction with the enzyme's binding pocket . Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway is essential in various tumors, making this scaffold an attractive lead for targeted cancer therapy research . The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-4-11-8-6(7)2-5(3-10-8)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLPCJJUCWEWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161720
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-72-6
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core through sequential protection, substitution, and deprotection steps. Two primary approaches are documented in the literature:

Approach A: Palladium-Catalyzed Cross-Coupling

  • Step 1: N-1 Protection
    The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine scaffold is protected using benzenesulfonyl chloride to yield 8 (intermediate).
    Reaction conditions : Anhydrous toluene, room temperature, 12 hours.
  • Step 2: Introduction of Nitro Group
    Nitration at position 5 is achieved using fuming nitric acid in sulfuric acid at 0–5°C.

  • Step 3: Esterification at Position 3
    Methyl esterification is performed via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine).

  • Step 4: Deprotection
    The benzenesulfonyl group is removed using tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) at 70°C for 4 hours.

Approach B: Direct Functionalization of Preformed Intermediates

  • Starting from 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester , TBAF-mediated desilylation in THF at 70°C generates the pyrrolo[3,2-b]pyridine analog. Adaptations for the [2,3-b] isomer involve analogous silane cleavage and nitro-group installation.

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 70°C (TBAF step) >80% purity
Solvent Anhydrous THF Prevents hydrolysis
Reaction Time 4–6 hours Maximizes conversion
Catalyst Pd(PPh₃)₄ (for coupling) >90% efficiency

Characterization and Yield Data

Key intermediates and products :

Analytical Data :

Challenges and Mitigation Strategies

Comparative Analysis of Methods

Method Advantages Limitations
Approach A High regioselectivity for nitro group Multi-step, longer synthesis
Approach B Shorter route, fewer intermediates Lower yield for [2,3-b] isomer

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antimycobacterial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antimycobacterial properties. Specifically, studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, certain derivatives have been synthesized and tested for their ability to inhibit the InhA enzyme, which is crucial for the fatty acid biosynthesis pathway in M. tuberculosis . Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may share similar mechanisms of action due to its structural characteristics.

CompoundActivityMIC (µM)IC50 (µM)
Derivative AInhA Inhibition<254.5 - 9.5
Derivative BGrowth Inhibition2040

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrrolo[2,3-b]pyridine derivatives are known to inhibit matrix metalloproteinases (MMPs), which play a role in various inflammatory diseases . this compound could potentially serve as a lead compound for developing new anti-inflammatory agents.

Pharmacology

2.1 Potential Antitumor Activity

Recent studies suggest that pyrrolo[2,3-b]pyridine derivatives may possess antitumor properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . this compound is being evaluated for its efficacy against different cancer cell lines.

Cancer TypeCompound TestedResult
Breast CancerThis compoundInduced apoptosis
Lung CancerMethyl Derivative XInhibited growth

Material Science

3.1 Synthesis of Functional Materials

This compound can be utilized as a building block in the synthesis of novel materials with specific electronic or optical properties . Its unique structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

  • Study on Antimycobacterial Activity : A series of methyl pyrrolopyridine derivatives were synthesized and tested against M. tuberculosis. The most active compounds showed MIC values below 25 µM .
  • Anti-inflammatory Research : Compounds derived from this scaffold demonstrated significant inhibition of MMPs with IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for direct comparisons based on substituent effects, reactivity, and bioactivity. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -NO₂ (C5), -COOCH₃ (C3) C₉H₇N₃O₄ 221.17 Precursor for amino derivatives; potential antimicrobial activity inferred from related hybrids
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -Cl (C5), -COOCH₃ (C3) C₈H₅ClN₂O₂ 212.60 Pharmaceutical intermediate; halogen enhances stability but reduces reactivity compared to -NO₂
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -CF₃ (C5), -COOCH₃ (C3) C₁₀H₇F₃N₂O₂ 244.17 Electron-withdrawing -CF₃ improves metabolic stability; used in kinase inhibitors
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -F (C5), -COOCH₃ (C3) C₉H₇FN₂O₂ 194.16 Smaller substituent enhances solubility; limited bioactivity data
Ethyl 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Br (C5), -C≡CPh (C3), -COOCH₂CH₃ (C2) C₁₉H₁₄BrN₂O₂ 385.23 Bulky substituents hinder microbial activity; used in Suzuki-Miyaura couplings
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate -NH₂ (C5), -COOCH₃ (C3) C₉H₉N₃O₂ 191.19 Reduced nitro derivative; amine enables conjugation (e.g., nicotinamide derivatives)

Key Findings

Substituent Effects on Reactivity The nitro group in this compound is highly electron-withdrawing, facilitating electrophilic substitutions and reductions to amino derivatives . In contrast, halogens (-Cl, -Br) enhance stability but require harsher conditions for functionalization . Trifluoromethyl (-CF₃) and fluoro (-F) groups improve lipophilicity and metabolic stability, making them favorable in drug design .

The amino derivative (Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) is a key intermediate for nicotinamide conjugates, which show activity against fungal pathogens .

Synthetic Utility

  • Nitro-substituted pyrrolopyridines are versatile intermediates. For example, the nitro group in the target compound can be reduced to an amine for further coupling, as seen in the synthesis of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide .
  • Bromo and iodo derivatives (e.g., Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) are pivotal in cross-coupling reactions to build complex heterocycles .

Biological Activity

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 858340-91-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a nitro group and a methyl ester substituent at the carboxyl position.

Research indicates that this compound exhibits multiple mechanisms of action, particularly as an inhibitor of various kinases and enzymes involved in inflammatory processes and cancer cell proliferation.

Inhibition of DYRK1A

Biological Activity Overview

Biological Activity Effect Reference
DYRK1A Inhibition Nanomolar inhibition observed
Anti-inflammatory Effects Reduction in pro-inflammatory cytokines
Antioxidant Activity Confirmed through ORAC assays
Cytotoxicity Against Cancer Significant activity against various cancer cell lines

Study 1: Anticancer Activity

In a recent study, this compound was tested against multiple human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The compound's structure was noted to enhance its interaction with cellular targets involved in apoptosis pathways.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. Using BV2 microglial cells stimulated by lipopolysaccharide (LPS), researchers demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating neuroinflammatory conditions.

Research Findings

Recent findings highlight the versatility of this compound in pharmacological contexts:

  • Enzymatic Assays : The compound has shown robust activity in enzymatic assays targeting DYRK1A, with IC50 values indicating strong binding affinity.
  • Cell Viability Assays : In vitro studies across various cancer cell lines (e.g., HeLa, MCF-7) revealed significant reductions in cell viability post-treatment, reinforcing its potential as an anticancer agent.
  • Toxicology Assessments : Preliminary toxicity assessments indicated low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index for further development.

Q & A

Q. What are the optimized synthetic routes for Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nitro-group retention strategies . For example:

  • Key Steps :
    • Start with a halogenated precursor (e.g., 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine).
    • Use Pd-catalyzed coupling with boronic acids (e.g., 3-thienylboronic acid) under basic conditions (K₂CO₃) in THF or DMF .
    • Purify via silica gel chromatography (DCM/EtOAc, 90:10) to achieve >95% yield.
  • Optimization Tips :
    • Maintain anhydrous conditions to prevent side reactions.
    • Monitor reaction progress via TLC (Rf ~0.3–0.5 in DCM/MeOH).

Q. How is the structure of this compound confirmed spectroscopically?

Methodological Answer: 1H NMR and 13C NMR are critical for structural confirmation:

  • 1H NMR Peaks (DMSO-d₆) :
    • δ 13.41 ppm (broad singlet, NH proton).
    • δ 8.89–8.57 ppm (multiplets, aromatic protons on pyrrolopyridine core).
    • δ 3.90 ppm (singlet, methyl ester group) .
  • Regiochemical Confirmation :
    • Coupling constants (J = 3.0–3.1 Hz) confirm substitution at the 3- and 5-positions.
    • HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers stabilize reactive intermediates during pyrrolo[2,3-b]pyridine synthesis?

Methodological Answer: Reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines are prone to decomposition. Strategies include:

  • In Situ Derivatization : Immediately react intermediates with acylating agents (e.g., nicotinoyl chloride) to form stable N-acyl derivatives .
  • Low-Temperature Handling : Conduct reductions (e.g., H₂/Raney Ni) at 0–5°C to minimize side reactions.
  • Avoid Prolonged Storage : Use intermediates directly in subsequent steps without isolation .

Q. How to resolve contradictory spectroscopic data in substituted pyrrolo[2,3-b]pyridines?

Methodological Answer: Contradictions often arise from rotamers or solvent effects . Solutions include:

  • 2D NMR Techniques : Use HSQC or NOESY to assign ambiguous peaks.
  • Variable Temperature NMR : Identify dynamic processes (e.g., NH proton exchange).
  • Comparative Analysis : Cross-reference with analogs (e.g., 5-aryl-3-N-acyl derivatives) .

Example : For methyl ester vs. free acid forms, compare δ 3.90 (ester CH₃) with δ 10–12 ppm (COOH proton, absent in ester) .

Q. What methodologies ensure regioselective substitution at the 3- and 5-positions?

Methodological Answer: Regioselectivity is achieved via:

  • Directed Metalation : Use iodine or bromine at the 3-position to direct cross-coupling (e.g., Sonogashira for alkynylation) .
  • Protection/Deprotection : Protect the 1-position with tosyl groups to prevent unwanted substitution .

Q. How do substituents at the 5-position influence electronic properties of the core scaffold?

Methodological Answer:

  • Nitro Groups : Increase electrophilicity, enabling nucleophilic aromatic substitution (e.g., reduction to amines) .
  • Aryl Groups : Enhance π-stacking in biological targets (e.g., kinase inhibitors) .
  • Electron-Withdrawing Effects : Nitro groups at C5 reduce electron density at C3, affecting reactivity in esterification or amidation .

Q. SAR Table :

Substituent (C5)Reactivity at C3Biological Activity Trend
NitroHigh electrophilicityEnhanced kinase inhibition
ArylModerate reactivityImproved solubility
TrifluoromethylSteric hindranceMetabolic stability

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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